Cas no 1099632-72-0 (2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide)

2-(1H-1,2,4-Triazol-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole moiety, which imparts unique reactivity and functional versatility. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold, particularly in the development of enzyme inhibitors or antimicrobial agents. The sulfonamide group enhances binding affinity to biological targets, while the triazole ring contributes to stability and metabolic resistance. Its well-defined structure allows for precise modifications, making it a valuable intermediate in synthetic chemistry. The compound’s purity and consistent performance under controlled conditions ensure reliability in research and industrial applications.
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide structure
1099632-72-0 structure
Product name:2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
CAS No:1099632-72-0
MF:C8H8N4O2S
MW:224.239719390869
MDL:MFCD11650749
CID:5243020
PubChem ID:21271860

2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
    • 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
    • Benzenesulfonamide, 2-(1H-1,2,4-triazol-1-yl)-
    • MDL: MFCD11650749
    • Inchi: 1S/C8H8N4O2S/c9-15(13,14)8-4-2-1-3-7(8)12-6-10-5-11-12/h1-6H,(H2,9,13,14)
    • InChI Key: PJWBFWSNXJPCSS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1N1C=NC=N1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 313
  • XLogP3: 0.2
  • Topological Polar Surface Area: 99.2

2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421889-50mg
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
1099632-72-0 98%
50mg
¥13478.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421889-1g
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
1099632-72-0 98%
1g
¥20055.00 2024-08-09
Enamine
EN300-272029-1g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0
1g
$770.0 2023-09-10
Enamine
EN300-272029-5g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0
5g
$2235.0 2023-09-10
Enamine
EN300-272029-0.05g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-272029-5.0g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0 95.0%
5.0g
$2235.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421889-100mg
2-(1h-1,2,4-Triazol-1-yl)benzenesulfonamide
1099632-72-0 98%
100mg
¥17625.00 2024-08-09
Enamine
EN300-272029-0.25g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-272029-0.5g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-272029-2.5g
2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide
1099632-72-0 95.0%
2.5g
$1509.0 2025-03-20

Additional information on 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide

Comprehensive Overview of 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide (CAS No. 1099632-72-0): Properties, Applications, and Research Insights

The compound 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide (CAS No. 1099632-72-0) is a sulfonamide derivative featuring a 1,2,4-triazole moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, combining a benzene sulfonamide core with a triazole ring, offers versatile chemical properties, making it a subject of interest for drug discovery and material science applications. Researchers frequently explore its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing antimicrobial agents, anti-inflammatory drugs, and enzyme inhibitors. The incorporation of a 1,2,4-triazole group enhances the compound's stability and binding affinity, aligning with trends in fragment-based drug design. This synergy has led to investigations into its efficacy against resistant pathogens, a hot topic in antibiotic research. Notably, the compound's CAS No. 1099632-72-0 is often searched alongside terms like "sulfonamide derivatives" and "triazole pharmaceuticals," reflecting its relevance in modern medicinal chemistry.

From a synthetic perspective, 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide is synthesized via nucleophilic substitution reactions, where 1,2,4-triazole is introduced to a sulfonamide precursor. This process highlights its compatibility with green chemistry principles, another trending topic in industrial applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity, addressing the growing consumer focus on quality control in chemical production.

Beyond pharmaceuticals, this compound's molecular stability and solubility profile make it a candidate for material science innovations, including polymer additives and corrosion inhibitors. Its thermal degradation behavior is frequently studied to assess suitability for high-temperature applications, a niche yet expanding field. Searches for "sulfonamide thermal properties" and "triazole stability" often intersect with discussions about CAS No. 1099632-72-0, underscoring its multidisciplinary appeal.

In summary, 2-(1H-1,2,4-triazol-1-yl)benzene-1-sulfonamide represents a compelling case study in the convergence of medicinal chemistry and industrial applications. Its dual functionality as a pharmacophore and material modifier positions it as a valuable asset in addressing contemporary challenges, from drug resistance to sustainable material development. As research progresses, its CAS No. 1099632-72-0 will likely remain a focal point in scientific literature and patent filings.

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